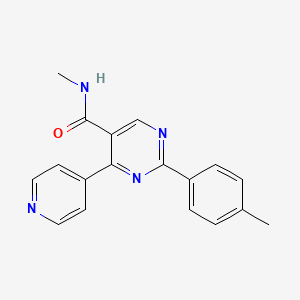

![molecular formula C20H17N3O2 B3134129 3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-23-8](/img/structure/B3134129.png)

3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Overview

Description

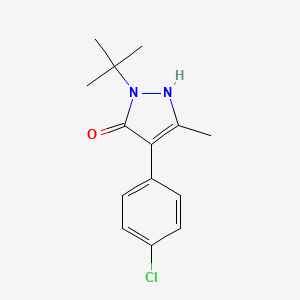

The compound “3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has a benzimidazole ring which is a fused benzene and imidazole ring, a pyridinone which is a pyridine ring with a carbonyl (C=O) group, and a methoxybenzyl group which is a benzene ring with a methoxy (O-CH3) and a methyl (CH3) group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and pyridinone rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons. The methoxybenzyl group is also aromatic .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole and pyridinone rings might participate in electrophilic aromatic substitution reactions. The methoxy group could be involved in ether cleavage reactions .Scientific Research Applications

Antibacterial and Anticancer Properties

- Research demonstrates that compounds structurally related to 3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, particularly those involving benzimidazole derivatives, have shown significant antibacterial and anticancer activities. For instance, a study synthesized N-heterocyclic carbene-silver complexes using a similar chemical structure and found them to exhibit high antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as cytotoxicity against Caki-1 cell lines (Patil et al., 2010).

Potential as Anticancer Agents

- Organometallic complexes of derivatives resembling this compound were evaluated as potential anticancer agents. These complexes, known for inhibiting cyclin-dependent kinases, were characterized and showed promising results in cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).

Anti-Ulcer Activity

- A benzimidazole derivative, structurally related to the compound , was synthesized and tested for anti-ulcer activity. The study indicates the potential of such compounds in treating ulcers (Madala, 2017).

Spectroscopic Properties and Synthesis

- Research on substituted derivatives similar to this compound provides insight into their spectroscopic properties and synthesis methods. These studies contribute to understanding the chemical behavior and potential applications of such compounds (Hranjec et al., 2008).

Spin-Crossover Behavior in Iron(II) Complexes

- Research involving pyridyl-benzimidazole ligands, which are structurally related to the compound , focuses on their use in synthesizing iron(II) complexes. These complexes exhibit spin-crossover behavior, which is significant in magnetic and solution studies (Brachňaková et al., 2020).

Potential Anti-HIV Activity

- Benzimidazole compounds, similar to the compound of interest, were studied for their potential anti-HIV activity. The study focused on their transdermal absorption, which is crucial for their effectiveness as pharmaceutical agents (Álvarez-Figueroa et al., 2008).

Molecular Docking Studies as EGFR Inhibitors

- Benzimidazole derivatives, structurally related to the compound , were studied for their role as EGFR inhibitors. Molecular docking studies provided insights into their anti-cancer properties, highlighting the potential of such compounds in cancer treatment (Karayel, 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-25-15-10-8-14(9-11-15)13-23-18-7-3-2-6-17(18)22-19(23)16-5-4-12-21-20(16)24/h2-12H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSHECVBMMSGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3134050.png)

![3-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3134054.png)

![N-methyl-3-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3134062.png)

![N-methyl-3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3134065.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3134074.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3134110.png)

![N-(3,4-difluorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide](/img/structure/B3134117.png)

![ethyl 5-acetyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134127.png)

![5-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B3134135.png)